An In-Depth Technical Guide to Cyclopropyl(3-quinolinyl)methanone and its Analogs for Medicinal Chemistry Applications
An In-Depth Technical Guide to Cyclopropyl(3-quinolinyl)methanone and its Analogs for Medicinal Chemistry Applications
Core Chemical Identity and Identifiers
While a specific CAS number for the title compound is not indexed, we can define its core chemical identity and provide identifiers for closely related structures. This allows for a foundational understanding and facilitates the exploration of its chemical space.
Cyclopropyl(3-quinolinyl)methanone is a heterocyclic ketone featuring a cyclopropyl group attached to the carbonyl carbon, which is in turn bonded to the 3-position of a quinoline ring.
Table 1: Key Identifiers for Cyclopropyl(3-quinolinyl)methanone and a Key Analog
| Identifier | Cyclopropyl(3-quinolinyl)methanone | Cyclopropyl-(6-fluoroquinolin-3-yl)methanone[1] |
| CAS Number | Not Available | 134393278 |
| Molecular Formula | C₁₃H₁₁NO | C₁₃H₁₀FNO |
| IUPAC Name | cyclopropyl(quinolin-3-yl)methanone | cyclopropyl-(6-fluoroquinolin-3-yl)methanone |
| Canonical SMILES | C1CC1C(=O)C2=CC3=CC=CC=C3N=C2 | C1CC1C(=O)C2=CC3=C(C=C(C=C3)F)N=C2 |
| Molecular Weight | 197.23 g/mol (calculated) | 215.22 g/mol |
| PubChem CID | Not Available | 134393278 |
Physicochemical and Spectroscopic Profile
The physicochemical properties of Cyclopropyl(3-quinolinyl)methanone can be predicted based on its structure and comparison with analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Predicted and Known Physicochemical Properties
| Property | Predicted/Known Value | Source/Basis |
| XLogP3 | 2.4 | Predicted |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 29.5 Ų |
Spectroscopic Characterization
The structural confirmation of Cyclopropyl(3-quinolinyl)methanone would rely on a combination of spectroscopic techniques.[2]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the 0.8-1.5 ppm range) and the aromatic protons of the quinoline ring (in the 7.3-8.9 ppm range).[2] The proton at the C2 position of the quinoline ring is expected to be the most deshielded.
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¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon (typically >190 ppm) and distinct signals for the carbons of the cyclopropyl and quinoline rings. The carbons adjacent to the nitrogen in the quinoline ring (C2 and C8a) would appear at a lower field.[2]
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FT-IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1690 cm⁻¹. Other bands would correspond to the C-H stretching of the cyclopropyl and aromatic rings, and C=C and C=N stretching of the quinoline system.[3]
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Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern.[4] Key fragments would likely arise from the cleavage of the cyclopropyl ring and the quinoline core.
Synthesis Strategies
The synthesis of Cyclopropyl(3-quinolinyl)methanone can be approached through several established synthetic methodologies for cyclopropyl ketones and quinoline derivatives.
General Synthetic Workflow
A plausible synthetic route involves the coupling of a quinoline derivative with a cyclopropyl synthon. The choice of specific reagents and conditions would be critical for optimizing the yield and purity of the final product.
Caption: A potential synthetic workflow for Cyclopropyl(3-quinolinyl)methanone.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of Cyclopropyl(3-quinolinyl)methanone based on common organic synthesis techniques.
Step 1: Synthesis of Quinoline-3-carboxylic acid This can be achieved through various methods, such as the Doebner-von Miller reaction followed by oxidation.
Step 2: Activation of the Carboxylic Acid
-
Dissolve quinoline-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the corresponding acid chloride.
-
Stir the reaction mixture at room temperature until the conversion is complete, monitoring by TLC.
-
Remove the solvent and excess reagent under reduced pressure.
Step 3: Grignard Reaction
-
In a separate flask, prepare the cyclopropyl Grignard reagent by reacting cyclopropyl bromide with magnesium turnings in anhydrous THF.
-
Cool the Grignard reagent to 0°C.
-
Slowly add a solution of the quinoline-3-carbonyl chloride in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Cyclopropyl(3-quinolinyl)methanone.
Role in Medicinal Chemistry and Drug Development
The combination of the quinoline scaffold and the cyclopropyl group in one molecule makes Cyclopropyl(3-quinolinyl)methanone a compound of significant interest for drug discovery.
The Quinoline Moiety
Quinoline is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[5][6] Its derivatives have demonstrated a wide range of biological activities, including:
The Cyclopropyl Group
The cyclopropyl group is a valuable "bioisostere" in drug design.[9] Its unique electronic and conformational properties can confer several advantages to a drug molecule:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[10]
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to increased binding affinity for its target.[11]
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties like lipophilicity and membrane permeability.[11]
-
Reduced Off-Target Effects: By providing conformational constraint, the cyclopropyl group can improve selectivity for the desired biological target.[9]
Potential Therapeutic Applications
Given the biological activities associated with both the quinoline and cyclopropyl moieties, Cyclopropyl(3-quinolinyl)methanone and its derivatives could be explored as potential therapeutic agents in various disease areas, including infectious diseases, oncology, and inflammatory disorders.
Caption: Logical relationship of scaffolds to potential biological activities.
Safety and Handling
As with any research chemical, Cyclopropyl(3-quinolinyl)methanone should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) is not available for this specific compound. However, based on its chemical class, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Cyclopropyl(3-quinolinyl)methanone represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this exact molecule is limited, the well-documented importance of both the quinoline and cyclopropyl moieties in medicinal chemistry provides a strong rationale for its synthesis and biological evaluation. This guide has provided a comprehensive overview of its chemical identity, potential properties, synthetic strategies, and rationale for its application in drug discovery, serving as a valuable resource for researchers in the field.
References
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ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]
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Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
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MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
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ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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ResearchGate. (n.d.). Biologically active and naturally occurring quinoline compounds. [Link]
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Wiley Online Library. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. [Link]
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Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]
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